Cyanomethanesulfonamide is a compound with the molecular formula C2H4N2O2S . It is an organo-sulfur compound containing the -SO2NH2 group . The compound has a molecular weight of 120.13 g/mol .
The InChI code for Cyanomethanesulfonamide is 1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
. The Canonical SMILES representation is C(C#N)S(=O)(=O)N
.
Cyanomethanesulfonamide is a chemical compound characterized by its unique structure and properties, which make it significant in various scientific applications. It is primarily recognized for its role in organic synthesis and as a reagent in chemical reactions.
Cyanomethanesulfonamide can be synthesized from commercially available precursors, often involving the reaction of methanesulfonyl chloride with cyanide sources under controlled conditions. This compound is not widely found in nature and is primarily produced for laboratory and industrial use.
Cyanomethanesulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group. It is classified as an organic compound due to its carbon-based structure, and it exhibits properties typical of both amines and sulfonamides.
The synthesis of cyanomethanesulfonamide typically involves several methods:
Cyanomethanesulfonamide has a distinctive molecular structure characterized by the following:
Cyanomethanesulfonamide participates in various chemical reactions, including:
The mechanism by which cyanomethanesulfonamide acts mainly involves its nucleophilic properties. When it encounters electrophilic centers, it can donate its electron pair, leading to bond formation. This property is exploited in various synthetic pathways.
Cyanomethanesulfonamide has several scientific uses, including:
Sulfonamide functional groups (–SO₂NH₂) represent one of medicinal chemistry’s most enduring scaffolds, with roots tracing to the 1930s discovery of Prontosil (sulfamidochrysoidine), the first synthetic antibacterial agent. This azo dye derivative demonstrated efficacy against Streptococcus infections, inaugurating the "sulfa drug" era [3] [6]. Over 5,000 sulfonamide derivatives have since been developed, occupying diverse therapeutic niches: diuretics (e.g., furosemide), carbonic anhydrase inhibitors (acetazolamide), and antiepileptics (zonisamide) [1] [6]. Their structural plasticity enables target diversification, as the sulfonamide moiety participates in critical hydrogen bonding and electrostatic interactions with biological targets [1] [4].
The classic synthesis route involves chlorosulfonation of anilines followed by amination (Fig. 1), but innovations now include copper-catalyzed oxidative coupling of sodium sulfinates with amines and palladium-catalyzed sulfur dioxide insertion using bench-stable SO₂ surrogates like DABSO [1]. This evolution in synthetic accessibility has accelerated structural exploration.
Table 1: Key Historical Sulfonamide Therapeutics | Compound | Year Introduced | Primary Therapeutic Use | Structural Innovation |
---|---|---|---|---|
Prontosil | 1935 | Antibacterial (Gram+) | Azo dye prodrug | |
Sulfanilamide | 1937 | Broad-spectrum antibacterial | Bioactive metabolite of Prontosil | |
Sulfadiazine | 1941 | Toxoplasmosis/UTIs | Pyrimidine heterocycle | |
Acetazolamide | 1953 | Glaucoma/Epilepsy | Carbonic anhydrase inhibition | |
Hydrochlorothiazide | 1959 | Hypertension | Diuretic action |
Cyanomethanesulfonamide (CMSA) exemplifies strategic sulfonamide derivatization, integrating a nitrile (–C≡N) group adjacent to the sulfonamide sulfur. This modification enhances target engagement through:
CMSA’s emergence aligns with advances in sulfur chemistry, particularly methods for sulfondiimidamide synthesis (aza-analogs of sulfonamides) and flow-based sulfonylation, enabling precise functionalization [1] [4]. Its core structure serves as a versatile intermediate for hybrid agents, exemplified by recent pyrrole-sulfonamide conjugates exhibiting enhanced antibacterial activity against resistant E. coli (MIC = 11.31 µg/mL vs >100 µg/mL for sulfamethoxazole) [7].
Table 2: Key Properties of Cyanomethanesulfonamide | Property | Value/Method | Significance in Drug Design |
---|---|---|---|
Molecular Formula | CH₃N₂O₂S (derivatized) | Low MW favors Lipinski compliance | |
pKa (SO₂NH₂) | ~8.2 (predicted) | Enhanced H-bond capacity vs alkyl sulfonamides (pKa ~10) | |
LogP | -0.35 (calculated) | Improved solubility over lipophilic sulfonamides | |
Synthetic Accessibility | 3-step from sodium cyanomethanesulfinate | Amenable to industrial scale-up [1] | |
Metabolic Vulnerability | Resistant to N-acetylation | Addresses key resistance mechanism [8] |
CMSA’s significance extends beyond antibacterial applications, functioning as a multitarget warhead against resistance mechanisms:
Table 3: Resistance Mechanisms Addressed by CMSA Scaffold | Resistance Mechanism | Traditional Sulfonamide Vulnerability | CMSA Advantage |
---|---|---|---|
sul-encoded DHPS variants | Steric exclusion from remodeled pABA site | Compact cyanomethyl accesses constrained pocket | |
Efflux pumps (e.g., smeDEF) | Extrusion via MDR transporters | Unclear substrate recognition profile | |
Metabolic N-acetylation | Loss of target binding affinity | Electron-deficient nitrogen resists acetylation | |
SulX monooxygenase degradation | C–S bond cleavage in Actinobacteria | Nitrile group impedes oxygenase binding |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1